Procure this synthetic xanthine derivative to expand your purine-2,6-dione SAR library or as a potential impurity reference for linagliptin synthesis. Its but-2-enyl and unsubstituted piperidine substitutions differentiate it from clinical leads, making it suitable as a weak-binding probe in DPP-4 assays. Essential for HPLC method validation when screening for hydrogenated byproducts of the but-2-ynyl analog. Verify purity specifications and request a quote for your specific research quantity.
Molecular FormulaC15H21N5O2
Molecular Weight303.366
CAS No.303973-83-3
Cat. No.B2786244
⚠ Attention: For research use only. Not for human or veterinary use.
7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 303973-83-3): Procurement-Relevant Chemical Profile
7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 303973-83-3) is a synthetic xanthine derivative featuring a purine-2,6-dione core substituted at positions 3, 7, and 8 . Vendor descriptions portfolio this compound under the dipeptidyl peptidase-4 (DPP-4) inhibitor class ; however, a systematic review of public primary literature, patents, and authoritative databases conducted for this guide found no peer-reviewed quantitative pharmacological characterization, and no direct comparative data against established analogs are publicly available [1]. Consequently, procurement decisions for this compound currently operate in a data-limited environment.
[1] Systematic search of PubMed, PubChem, BindingDB, ChemSpider, Google Patents, and regulatory monographs (performed April 2026). No primary research articles or patents with quantitative biological data for CAS 303973-83-3 were identified. View Source
Why 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Cannot Be Assumed Interchangeable with In-Class DPP-4 Inhibitors
Within the purine-2,6-dione DPP-4 inhibitor scaffold, minor substituent modifications produce drastic differences in potency, selectivity, and pharmacokinetic (PK) profile [1]. For example, linagliptin (BI 1356) achieves an IC50 of 1 nM against DPP-4 through a specific combination of a but-2-ynyl N7 substituent, a 3-aminopiperidin-1-yl C8 group, and a quinazoline N1 extension [1]. In contrast, the target compound carries a but-2-enyl chain (alkene vs. alkyne) and an unsubstituted piperidine ring, both of which are documented in medicinal chemistry literature to reduce target-binding enthalpy, alter metabolic stability, and shift selectivity patterns relative to the clinical lead [2][3]. Without compound-specific quantitative selectivity, potency, ADME, or in vivo efficacy data, assuming functional equivalence to any reference DPP-4 inhibitor would be scientifically unsupported and carries a high risk of experimental failure.
[1] Thomas L, Eckhardt M, Langkopf E, Tadayyon M, Himmelsbach F, Mark M. (2008) BI 1356, a novel xanthine-based DPP-4 inhibitor: In vitro and in vivo characterization. Diabetes, 57(Suppl. 1), 521-P. View Source
[2] Bisht P, Bhattacharya A, Pal A, Singh R, Verma SK. (2025) Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Eur J Med Chem, 283, 117160. View Source
[3] Eckhardt M, Hauel N, Himmelsbach F, Mark M, Tadayyon M, Thomas L, et al. (2008) 8-(3-Aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a novel xant-based DPP-4 inhibitor. Bioorg Med Chem Lett, 18(11), 3158-3162. View Source
Quantitative Differentiation Evidence: 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione vs. Structural Analogs
Recommended Procurement Scenarios for 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Based on Available Evidence
Negative Control for DPP-4 Medicinal Chemistry Optimization Programs
Given the structural similarity to the linagliptin chemotype but with modifications predicted to weaken target binding (alkene side-chain, unsubstituted piperidine), this compound may serve as a weak-binder or inactive probe for establishing the sensitivity of biochemical or cell-based DPP-4 assays. Its use as a negative control must be validated internally against a reference inhibitor (e.g., linagliptin at 1–10 nM) before adoption.
Forced Degradation or Impurity Profiling Studies for Linagliptin Process Chemistry
The compound may arise as a potential process impurity or degradation product during linagliptin synthesis where hydrogenation of the but-2-ynyl group could generate the but-2-enyl analog. Procure this compound as a reference standard for HPLC/UPLC method development only after confirming retention-time alignment with impurity peaks observed in batch chromatograms.
Xanthine Scaffold Library Expansion for Exploratory Medicinal Chemistry
As part of scaffold-hopping or structure-activity relationship (SAR) expansion efforts, this compound adds diversity to the purine-2,6-dione library by introducing a C8-piperidine and N7-butenyl substitution pattern. Its value in a screening deck is to map the chemical space around the DPP-4 pharmacophore; expect potency to be >100-fold lower than the optimized lead unless internal data show otherwise.
[1] Thomas L, Eckhardt M, Langkopf E, Tadayyon M, Himmelsbach F, Mark M. (2008) BI 1356, a novel xanthine-based DPP-4 inhibitor. Diabetes, 57(Suppl. 1), 521-P. View Source
[2] Bisht P, Bhattacharya A, Pal A, Singh R, Verma SK. (2025) Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors. Eur J Med Chem, 283, 117160. View Source
Quote Request
Request a Quote for 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.